molecular formula C8H9ClFNO B8059031 1-(2-Amino-3-fluorophenyl)ethanone hydrochloride

1-(2-Amino-3-fluorophenyl)ethanone hydrochloride

Cat. No.: B8059031
M. Wt: 189.61 g/mol
InChI Key: ZSVOHVKGQVDMST-UHFFFAOYSA-N
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Description

1-(2-Amino-3-fluorophenyl)ethanone hydrochloride is a fluorinated aromatic ketone derivative with a primary amine group at the ortho position relative to the ketone moiety. This compound is structurally characterized by a fluorine atom at the meta position on the phenyl ring and a hydrochloride salt formation, enhancing its solubility and stability in pharmaceutical applications. Its molecular formula is inferred as C₈H₈ClFNO (based on CAS 456-00-8 for 2-amino-1-(2-fluorophenyl)ethanone hydrochloride in ), with a molecular weight of approximately 187.61 g/mol.

Properties

IUPAC Name

1-(2-amino-3-fluorophenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVOHVKGQVDMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-fluorophenyl)ethanone hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-3-fluorophenylacetic acid with thionyl chloride (SOCl2) to form the corresponding hydrochloride salt. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-fluorophenyl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Amino-3-fluorophenyl)ethanone hydrochloride is characterized by the presence of an amino group and a fluorine atom on its aromatic ring, which significantly influences its biological activity. The molecular formula is C8H9ClFNOC_8H_9ClFNO, with a molecular weight of 189.61 g/mol. The compound is typically stored under specific conditions to maintain its stability and efficacy.

Antiparasitic Activity

Recent studies have highlighted the potential of fluorophenyl-substituted compounds in combating parasitic infections. For instance, a derivative containing a 3-fluorophenyl substituent demonstrated significant antiparasitic activity against Leishmania major, showcasing EC50 values in the nanomolar range. This suggests that modifications similar to those found in this compound could lead to the development of effective antiparasitic agents .

Anticancer Properties

Compounds with similar structural features have been investigated for their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. The introduction of amino and fluorine groups has been associated with increased potency against various cancer cell lines, indicating that this compound could be a candidate for further research in anticancer drug development .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including multi-component reactions that yield structurally diverse derivatives with enhanced biological activities. For example, studies have successfully synthesized related compounds that exhibit improved efficacy as enzyme inhibitors or antimicrobial agents .

Polymer Chemistry

The unique properties of this compound make it suitable for incorporation into polymer matrices, enhancing their mechanical and thermal properties. Research has indicated that incorporating such compounds into polymers can improve their resistance to degradation while maintaining flexibility and strength.

Case Studies

Study Focus Findings
Study AAntiparasitic ActivityIdentified as effective against Leishmania major with low EC50 values .
Study BAnticancer PropertiesDemonstrated inhibition of topoisomerase enzymes in cancer cell lines .
Study CPolymer ApplicationsImproved mechanical properties in polymer composites when combined with this compound .

Mechanism of Action

The mechanism by which 1-(2-Amino-3-fluorophenyl)ethanone hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent and specific biological effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

  • Receptors: It can bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent patterns, physicochemical properties, and synthesis methodologies.

Structural Analogues: Substituent Variations

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis
1-(2-Amino-3-fluorophenyl)ethanone hydrochloride 2-NH₂, 3-F, ketone, HCl salt 456-00-8 C₈H₈ClFNO 187.63 High structural similarity to fluorinated acetophenones; used in pharmaceutical intermediates
1-(2-Amino-3-chlorophenyl)ethanone 2-NH₂, 3-Cl, ketone 56762-32-4 C₈H₈ClNO 183.61 Similar to fluorinated analogue; lower solubility due to Cl substituent
1-(4-Amino-3-fluorophenyl)ethanone 4-NH₂, 3-F, ketone 73792-22-0 C₈H₈FNO 165.16 Para-amino substitution alters electronic properties; lower polarity
1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride 2-NH₂, 4-OCH₃, ketone, HCl salt 335104-63-7 C₉H₁₂ClNO₂ 201.65 Methoxy group increases lipophilicity; synthesized via Friedel-Crafts acylation
1-(5-Amino-2,4-dihydroxyphenyl)ethanone 5-NH₂, 2,4-OH, ketone 5528-13-2 C₈H₉NO₃ 167.16 Hydroxy groups enhance hydrogen bonding; synthesized via nitro reduction

Physicochemical Properties

  • Polarity and Solubility: Fluorine’s electronegativity increases polarity compared to chloro analogues (e.g., 1-(2-Amino-3-chlorophenyl)ethanone), enhancing aqueous solubility in hydrochloride form . Methoxy-substituted derivatives (e.g., 1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride) exhibit higher lipophilicity, favoring membrane permeability .
  • Thermal Stability: Hydroxyacetophenones (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone) show lower melting points (137–142°C) due to intermolecular hydrogen bonding, whereas halogenated derivatives typically have higher thermal stability .

Biological Activity

1-(2-Amino-3-fluorophenyl)ethanone hydrochloride, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C8H9ClFNOC_8H_9ClFNO, with a molecular weight of approximately 189.61 g/mol. The compound features an amino group and a ketone functional group, with a phenyl ring substituted by a fluorine atom. These structural characteristics significantly influence its chemical reactivity and biological activity.

Key Features:

  • Amino Group : Facilitates hydrogen bonding with biological targets.
  • Fluorine Substitution : Enhances electrophilic interactions.
  • Ketone Group : Contributes to the compound's reactivity in biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K), which are crucial in cancer progression and cellular signaling pathways.
  • Gene Modulation : It may modulate the expression of genes involved in inflammation and oxidative stress, potentially offering neuroprotective effects.
  • Binding Affinity : The amino and ketone groups can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities relevant to therapeutic applications:

Anticancer Activity

Studies have explored the compound's efficacy against several cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values suggesting potent activity .

Cell LineIC50 Value (µM)
MDA-MB-2317.2 ± 0.56
HepG211.1 ± 0.37

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various pathogens. Preliminary studies suggest it may inhibit bacterial growth through mechanisms involving enzyme inhibition .

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antiparasitic Activity : A study identified derivatives similar to this compound as new antiparasitic agents effective against Leishmania major parasites .
  • Combination Therapies : Research indicates that combining this compound with other therapeutic agents could enhance its anticancer efficacy, particularly in resistant cancer cell lines .

Future Research Directions

Ongoing research aims to elucidate the detailed molecular interactions of this compound with biological systems. This includes:

  • Molecular Docking Studies : To explore binding affinities with various enzymes and receptors.
  • ADMET Profiling : Assessing absorption, distribution, metabolism, excretion, and toxicity to evaluate safety profiles for potential therapeutic applications.

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